3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Overview
Description
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile: is a chemical compound with the molecular formula C9H4Cl2F3NO and a molecular weight of 270.03 g/mol . It belongs to the class of aryl acetonitriles and is characterized by the presence of dichloro and trifluoromethoxy groups attached to a phenyl ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenol and trifluoromethoxybenzene.
Nitrile Formation: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under controlled conditions.
Chlorination: The chlorination of the phenyl ring is achieved using reagents like chlorine gas or thionyl chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This includes precise control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The phenyl ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3,4-dichloro-5-(trifluoromethoxy)phenylamine can be formed.
Oxidation Products: Oxidized derivatives of the phenyl ring.
Reduction Products: Amines or other reduced forms of the nitrile group.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new materials with specific chemical properties.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Applied in the manufacturing of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile
- 3,4-Dichloro-5-(methoxy)phenylacetonitrile
- 3,4-Dichloro-5-(fluoromethoxy)phenylacetonitrile
Comparison:
- Uniqueness: The presence of the trifluoromethoxy group in 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile imparts unique chemical properties, such as increased lipophilicity and stability, compared to similar compounds with different substituents.
- Reactivity: The trifluoromethoxy group can influence the reactivity of the compound in various chemical reactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-[3,4-dichloro-5-(trifluoromethoxy)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3NO/c10-6-3-5(1-2-15)4-7(8(6)11)16-9(12,13)14/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJFRVNOZKEJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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